Sodium 3-methoxy-3-oxoprop-1-en-1-olate
Description
Overview of β-Keto Ester Enolates in Modern Organic Chemistry
β-Keto ester enolates are a class of resonance-stabilized anions that serve as highly versatile intermediates in the formation of carbon-carbon bonds. These enolates are derived from β-keto esters, which possess a methylene (B1212753) group flanked by two carbonyl groups, rendering the α-protons particularly acidic (pKa ≈ 11). masterorganicchemistry.com This acidity allows for easy deprotonation by common bases, such as sodium alkoxides, to form the corresponding enolate. masterorganicchemistry.com
The reactivity of β-keto ester enolates is characterized by their nucleophilic nature. The negative charge is delocalized across the oxygen and the α-carbon, allowing them to react with a wide range of electrophiles. wikipedia.org This dual reactivity, however, predominantly favors C-alkylation, making these compounds exceptionally useful for constructing complex molecular frameworks. masterorganicchemistry.com Their utility is central to numerous named reactions, including the acetoacetic ester synthesis and the Claisen condensation, which have become indispensable tools for synthetic chemists. uomustansiriyah.edu.iqorganic-chemistry.org
Historical Development and Evolution of Research on Enolate Chemistry
The conceptual origins of enolate chemistry can be traced back to the late 19th and early 20th centuries with the work of chemists like Rainer Ludwig Claisen, who discovered the condensation reaction of esters in 1887. wikipedia.org These early investigations laid the groundwork for understanding the reactivity of carbonyl compounds at the α-position. The development of enolate chemistry accelerated significantly throughout the 20th century with the elucidation of reaction mechanisms and the discovery of new reagents and synthetic methodologies.
Initially, the focus was on the use of relatively weak bases, such as sodium ethoxide, which established an equilibrium between the carbonyl compound and its enolate. A major breakthrough was the introduction of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), which allows for the quantitative and irreversible formation of enolates. libretexts.org This development provided chemists with greater control over enolate generation and subsequent reactions, paving the way for more complex and stereoselective transformations.
Current Research Landscape and Emerging Trends in Alkali Metal Enolate Investigations
Contemporary research in enolate chemistry continues to evolve, with a significant focus on asymmetric synthesis, catalysis, and the use of more sustainable and economical metals. While lithium enolates have been extensively studied and utilized due to their predictable reactivity and aggregation behavior, there is a growing interest in the chemistry of sodium and potassium enolates. acs.org This resurgence is partly driven by the higher natural abundance and lower cost of sodium and potassium compared to lithium.
Current investigations are exploring the subtle yet significant differences in reactivity and stereoselectivity imparted by different alkali metal counterions. The nature of the metal cation influences the aggregation state, ion-pairing, and ultimately the nucleophilicity of the enolate. acs.org Understanding these effects is crucial for developing new synthetic methods with enhanced efficiency and selectivity.
Scope and Academic Relevance of Studying Sodium 3-methoxy-3-oxoprop-1-en-1-olate
The study of this compound provides a specific and academically relevant lens through which to examine the broader principles of enolate chemistry. As the sodium enolate of one of the simplest β-keto esters, it serves as a model system for understanding the fundamental reactivity of this important class of compounds.
Its academic relevance lies in its utility as a building block in organic synthesis, particularly in educational settings for demonstrating key reactions like alkylation and acylation. Furthermore, research into its specific properties and reactivity contributes to the ongoing exploration of alkali metal enolate chemistry, providing valuable data for comparative studies with other metal enolates and for the development of new synthetic protocols. A patent has highlighted the use of acetoacetate (B1235776) in the synthesis of methyl esculetin (B1671247) sodium acetate, indicating its role in the preparation of more complex molecules. google.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E)-3-methoxy-3-oxoprop-1-en-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJCVQZTBEUNL-SQQVDAMQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Coordination Chemistry, and Aggregation Phenomena of Sodium 3 Methoxy 3 Oxoprop 1 En 1 Olate
Resonant Structures and Electronic Distribution in β-Keto Ester Enolates
The stability and reactivity of the 3-methoxy-3-oxoprop-1-en-1-olate anion are fundamentally governed by the principle of resonance. The negative charge resulting from the deprotonation of the α-carbon is not localized on that carbon atom. Instead, it is delocalized across the oxygen atom of the former keto group, the α-carbon, and the oxygen of the ester carbonyl. masterorganicchemistry.comlibretexts.org This delocalization distributes the negative charge over multiple atoms, primarily the more electronegative oxygen atoms, which significantly stabilizes the enolate anion. masterorganicchemistry.combrainly.com
The principal resonance structures for the enolate of a generic methyl β-keto ester can be depicted as follows:
A structure with the negative charge on the α-carbon (a carbanion).
A more significant structure where the negative charge resides on the keto oxygen, forming a C=C double bond. brainly.com
A third contributor where the charge is on the ester carbonyl oxygen.
Solid-State Structural Elucidation of Alkali Metal Enolates
In the absence of coordinating solvents or ligands, alkali metal enolates, including sodium derivatives, tend to form aggregate structures in the solid state. acs.org These oligomeric structures are a consequence of the electrostatic interactions between the cationic metal centers and the anionic enolates, leading to the formation of polymetallic cores with bridging enolate ligands.
X-ray Crystallography of Sodium Enolate Aggregates
Single-crystal X-ray diffraction (SCXRD) has been an indispensable tool for determining the precise three-dimensional structures of these aggregates. wikipedia.org Studies on various sodium enolates have revealed a propensity for forming tetrameric and hexameric clusters. rsc.orgacs.org
For instance, the sodium enolate of pinacolone (B1678379) crystallizes as a tetramer, featuring a core structure described as a Na₄O₄ cube. acs.org In contrast, a more recent study on a sodium anthracen-9-yl enolate found that it crystallizes as a hexamer, possessing a Na₆O₆ hexagonal prismatic core. rsc.org These structures are characterized by sodium ions coordinated to multiple enolate oxygen atoms, creating a stable, repeating lattice. The specific aggregation state (tetramer, hexamer, etc.) is influenced by factors including the steric bulk of the enolate and the crystallization conditions. rsc.org
| Compound | Aggregation State | Core Geometry | Reference |
|---|---|---|---|
| Sodium Pinacolone Enolate | Tetramer | Na₄O₄ Cube | acs.org |
| Sodium Anthracen-9-yl Enolate | Hexamer | Na₆O₆ Hexagonal Prism | rsc.org |
| TMEDA-Solvated Sodium Indenolate | Tetramer | Cubic Tetramer | acs.org |
Influence of Ligands and Solvents on Crystal Packing
Strongly coordinating ligands, such as multidentate amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or tris(2-(dimethylamino)ethyl)amine (Me₆Tren), can play a decisive role in the final structure. rsc.orgacs.org For example, the use of the Me₆Tren ligand has been shown to prevent oligomerization by encapsulating the sodium cation, leading to the isolation of rare monomeric sodium enolate structures. rsc.org Similarly, TMEDA has been observed to chelate sodium ions within tetrameric enolate aggregates, stabilizing this specific cluster size. acs.org
Solvents such as tetrahydrofuran (B95107) (THF) can also be incorporated into the crystal lattice, coordinating to the sodium ions and satisfying their coordination spheres. acs.org The choice of solvent can thus dictate which aggregate is preferentially crystallized from solution. The interplay between the enolate's steric profile, the metal cation's size, and the coordinating ability of ligands and solvents determines the final solid-state architecture. rsc.org
Solution-Phase Aggregation and Solvation Dynamics
The aggregation observed in the solid state often persists in solution, particularly in non-polar, non-coordinating solvents. acs.org The enolates can exist in a dynamic equilibrium between various aggregation states, including monomers, dimers, tetramers, and higher-order oligomers. nih.gov The specific nature of these solution-phase species is critical as it directly impacts the enolate's reactivity and stereoselectivity in chemical reactions. nih.gov
Spectroscopic Probes for Aggregate Characterization in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of enolate aggregates in solution. acs.org Various NMR methods are employed to probe these systems:
¹H and ¹³C NMR: Standard NMR techniques can provide information about the average state of the enolate in solution. However, rapid exchange between different aggregate forms can lead to broad signals or time-averaged spectra. acs.org
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which correlates with their size. It allows for the determination of the aggregation number of different species present in solution. nih.gov
Method of Continuous Variation (Job Plots): This method, when used with NMR, involves preparing a series of solutions with varying mole fractions of two different enolate subunits and monitoring the formation of homo- and heteroaggregates. The distribution of these species is characteristic of the aggregation state. acs.org This strategy has been successfully applied to characterize TMEDA- and THF-solvated sodium enolates as tetramers in solution. acs.org
While less common for sodium, advanced techniques like ⁶Li NMR have been instrumental in characterizing lithium enolate aggregates, providing detailed insights into their stereochemistry and inter-ionic distances through methods like ⁶Li-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY). nih.gov These methodologies represent the state-of-the-art for characterizing alkali metal enolate solution structures.
Factors Governing Oligomerization and Monomer Formation
The equilibrium between monomeric and oligomeric enolate species in solution is governed by a delicate balance of several factors: wikipedia.org
Metal Cation: The identity of the alkali metal is crucial. The ionic radius and Lewis acidity of the cation influence the geometry and stability of the aggregate. For a given enolate system, smaller cations like Li⁺ often form more stable, compact aggregates compared to larger cations like Na⁺ and K⁺. rsc.org
Solvent: The coordinating ability of the solvent is a primary determinant of the aggregation state. Strongly coordinating solvents like THF, and especially those with chelating diamines like TMEDA, can break down large aggregates by solvating the metal cations, often favoring smaller, well-defined species like tetramers. acs.orgwikipedia.org In contrast, non-coordinating hydrocarbon solvents promote the formation of larger oligomers. bham.ac.uk
Ligands: The presence of strongly binding, sterically demanding ligands can completely disrupt aggregation. As seen in the solid state, ligands like Me₆Tren can encapsulate the sodium ion so effectively that they enforce the formation of monomeric enolate species even in solution. rsc.org
Temperature: Lower temperatures generally favor the more ordered, aggregated states. wikipedia.org
Concentration: The equilibrium can be shifted by changing the concentration. Dilution tends to favor the formation of smaller aggregates or monomers, as dictated by Le Châtelier's principle.
Ultimately, the observed structure is a result of the competition between enolate-enolate aggregation, enolate-solvent interaction, and enolate-ligand binding.
Coordination Modes and Metal-Oxygen Interactions in Sodium Enolates
The reactivity and stability of sodium enolates are profoundly influenced by the coordination environment of the sodium cation and the nature of the metal-oxygen bond. wikipedia.orgmasterorganicchemistry.com Unlike the simple ionic species often depicted in reaction mechanisms, sodium enolates typically exist as complex, aggregated structures in both solid-state and solution. wikipedia.orgacs.org The specific aggregation state—such as monomers, dimers, tetramers, or hexamers—dictates the coordination modes and the characteristics of the sodium-oxygen (Na-O) interactions. acs.orgrsc.org
The bonding between sodium and the enolate oxygen is more dissociated and ionic in character compared to the more covalent interactions seen in lithium enolates. stackexchange.com This difference in ionic character affects the structure and reactivity of the enolate. wikipedia.orgstackexchange.com In solution, sodium enolates can form various aggregates, with tetramers being a common form, particularly when solvated by ethers like tetrahydrofuran (THF) or chelating amines like N,N,N',N'-tetramethylethyldiamine (TMEDA). acs.org
Recent structural studies have provided detailed insights into the coordination environments within these aggregates. For instance, the crystal structure of a ligand-free sodium enolate revealed a hexameric aggregate. rsc.org In this structure, the core consists of a stacked arrangement of two Na₃O₃ rings. rsc.org Within this hexamer, each enolate oxygen atom is coordinated by four sodium cations, and conversely, each sodium cation is coordinated by multiple oxygen atoms, showcasing a complex, multi-center bonding arrangement. rsc.org
The coordination environment has a direct impact on bond lengths within the enolate moiety. A comparative study between a monomeric and a hexameric sodium enolate of the same ligand highlighted these structural changes. rsc.org In the monomer, where the sodium cation is coordinated to a single enolate oxygen and a chelating ligand, the C–O bond is shorter than in the hexamer. rsc.org This shortening is attributed to weaker stabilization of the negative charge on the oxygen in the monomer (coordinated to one Na⁺) compared to the hexamer, where each oxygen is stabilized by four Na⁺ cations. rsc.org The Na-O bond lengths in the monomeric complex are longer than the corresponding lithium-oxygen bonds in an analogous lithium complex, a difference that reflects sodium's larger ionic radius. rsc.org
Detailed research findings on the structural parameters of sodium enolates are presented below, comparing monomeric and aggregated forms.
| Parameter | Sodium Enolate Monomer (Å) | Sodium Enolate Hexamer (Å) | Comment |
|---|---|---|---|
| C–O Bond Length | Shorter | Longer | Elongation in the hexamer is due to greater charge stabilization of the oxygen anion by multiple sodium cations. rsc.org |
| Na–O Bond Length | Varies based on ligand | Varies within aggregate | Na-O bonds are generally longer than Li-O bonds in analogous structures, reflecting the larger ionic radius of Na⁺. rsc.org |
The study of these complex structures is crucial, as the aggregation state and the specific coordination of the sodium ion can significantly influence the enolate's nucleophilicity and regioselectivity in synthetic reactions. wikipedia.orgacs.org
Reactivity Profiles and Mechanistic Investigations of Sodium 3 Methoxy 3 Oxoprop 1 En 1 Olate
Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions
Sodium 3-methoxy-3-oxoprop-1-en-1-olate, as a sodium enolate, is a potent nucleophile widely utilized in the formation of carbon-carbon bonds. The negative charge is delocalized across the oxygen and the α-carbon, but it predominantly reacts as a carbon nucleophile. masterorganicchemistry.com This reactivity is harnessed in several fundamental organic transformations.
Aldol (B89426) Additions and Condensations involving Sodium Enolates
The aldol reaction is a cornerstone of C-C bond formation, involving the nucleophilic addition of an enolate to a carbonyl compound, such as an aldehyde or ketone. libretexts.org When a sodium enolate like this compound is used, it attacks the electrophilic carbonyl carbon of another molecule. ucalgary.ca This process is typically catalyzed by a base, which generates the reactive enolate ion. ucalgary.camagritek.com
The initial product of this addition is a β-hydroxy carbonyl compound, known as an "aldol". libretexts.org The reaction can be reversible, especially when using moderately strong bases like sodium hydroxide (B78521), which establish an equilibrium between the carbonyl compound and its enolate. ucalgary.calibretexts.org Under certain conditions, particularly with heating, the initial aldol adduct can undergo a dehydration (elimination) reaction to yield an α,β-unsaturated carbonyl compound. magritek.com This two-step sequence is known as the aldol condensation. libretexts.org
The mechanism for the base-catalyzed aldol reaction proceeds through several key steps:
Enolate Formation : A base removes an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. ucalgary.ca
Nucleophilic Attack : The enolate's nucleophilic α-carbon attacks the electrophilic carbonyl carbon of a second carbonyl molecule, forming a new C-C bond and an intermediate alkoxide. ucalgary.ca
Protonation : The alkoxide is protonated by a protic solvent (like water) to give the final β-hydroxy carbonyl product and regenerate the base catalyst. ucalgary.ca
| Enolate Source | Carbonyl Electrophile | Base/Conditions | Product Type |
|---|---|---|---|
| Acetone (B3395972) | Acetaldehyde | NaOH, H₂O | β-Hydroxy Ketone |
| Cyclohexanone | Benzaldehyde | KOH, Ethanol | α,β-Unsaturated Ketone (after dehydration) |
| Dimethyl Malonate (forms a related enolate) | Formaldehyde | NaOEt, Ethanol | β-Hydroxy Ester derivative |
| Propanal | Propanal (self-condensation) | NaOH, H₂O | β-Hydroxy Aldehyde |
Michael Additions and Conjugate Processes
Enolates, including this compound, can participate in Michael additions, a type of conjugate (or 1,4-) addition reaction. libretexts.org In this process, the enolate acts as a "Michael donor" and adds to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". wikipedia.org Instead of attacking the carbonyl carbon directly (1,2-addition), the nucleophilic enolate attacks the β-carbon of the conjugated system. libretexts.orgchemtube3d.com
This reaction is highly valuable for forming C-C bonds and is thermodynamically controlled; the 1,4-adduct is generally more stable than the corresponding 1,2-adduct. chemtube3d.com The key to a successful conjugate addition is ensuring that any direct 1,2-addition to the carbonyl is reversible, allowing the more stable conjugate addition product to predominate. chemtube3d.com
The general mechanism involves:
Nucleophilic attack by the enolate at the β-carbon of the α,β-unsaturated system. libretexts.org
Formation of a new, resonance-stabilized enolate intermediate. chemtube3d.com
Protonation of this intermediate to yield the final 1,5-dicarbonyl compound (or a related structure). chemtube3d.com
The combination of a Michael addition followed by an intramolecular aldol condensation is known as the Robinson annulation, a powerful method for forming six-membered rings. libretexts.org
| Michael Donor (Enolate Source) | Michael Acceptor | Product Structure |
|---|---|---|
| This compound | Methyl vinyl ketone | 1,5-Keto-ester |
| Diethyl malonate enolate | Acrolein | 1,5-Aldehyde-ester |
| Cyclohexanone enolate | Acrylonitrile | β-Cyanoketone |
| Acetoacetic ester enolate | Methyl acrylate | 1,5-Diester-ketone |
Alkylation Reactions: Regioselectivity and Stereocontrol
Enolate alkylation is a fundamental process where an enolate's nucleophilic α-carbon attacks an alkyl halide (or similar electrophile) in an SN2 reaction, forming a new C-C bond. fiveable.melibretexts.orgucsb.edu For a symmetrical enolate like this compound, alkylation occurs at a single position. However, for unsymmetrical ketones, the choice of reaction conditions can favor the formation of one of two possible regioisomeric enolates. quimicaorganica.orgjove.com
Kinetic Control : Favors the formation of the less-substituted (less sterically hindered) enolate. libretexts.orgbham.ac.uk This is achieved using a strong, bulky, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperatures in an aprotic solvent. quimicaorganica.orgjove.com These conditions promote rapid, irreversible deprotonation. quimicaorganica.org
Thermodynamic Control : Favors the formation of the more-substituted, more stable enolate. libretexts.orgbham.ac.uk This is achieved using a smaller, weaker base (e.g., NaH or sodium ethoxide) at higher temperatures, often in a protic solvent, which allows for equilibrium to be established between the enolates. libretexts.orgjove.com
Stereocontrol in alkylation reactions is crucial for creating specific stereoisomers. When the alkylation creates a new stereocenter, the approach of the electrophile is typically from the less sterically hindered face of the planar enolate. Advanced strategies employ chiral auxiliaries or chiral metal enolates to achieve high levels of diastereoselectivity or enantioselectivity. acs.org For instance, the use of chiral titanium(IV) enolates has been shown to produce alkylated products with excellent diastereoselectivity. acs.org
| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |
|---|---|---|
| Base | Strong, bulky base (e.g., LDA) quimicaorganica.orgjove.com | Smaller, weaker base (e.g., NaH, NaOEt) libretexts.orgjove.com |
| Temperature | Low temperature (e.g., -78 °C) jove.com | Higher temperature (e.g., 25 °C) jove.com |
| Solvent | Aprotic (e.g., THF) quimicaorganica.orgbham.ac.uk | Protic or Aprotic (allows equilibration) jove.combham.ac.uk |
| Counterion | Lithium favors kinetic product quimicaorganica.org | Sodium or potassium can favor thermodynamic product quimicaorganica.org |
Palladium-Catalyzed Transformations Involving Enolates
Palladium catalysis offers a powerful and versatile platform for reactions involving enolates, enabling transformations that are often difficult to achieve through traditional methods. nih.gov These reactions can proceed under mild, neutral conditions and provide high levels of chemo-, regio-, and enantioselectivity. nih.govnih.govresearchgate.net
Decarboxylative Reactions and π-Allylpalladium Enolate Intermediates
Palladium-catalyzed decarboxylative reactions, particularly decarboxylative allylic alkylation (DAAA), represent a significant advancement in enolate chemistry. nih.govnih.govresearchgate.net In this process, an allyl β-ketoester or allyl enol carbonate serves as the enolate precursor. nih.govacs.org
The catalytic cycle is generally believed to proceed as follows:
Oxidative Addition : A Pd(0) complex undergoes oxidative addition to the allyl ester, forming a π-allylpalladium intermediate. nih.govresearchgate.net
Decarboxylation : The intermediate loses carbon dioxide to generate a palladium enolate in situ. nih.gov In this step, the nucleophile (enolate) and electrophile (π-allylpalladium) are generated simultaneously. nih.govnih.gov
Reductive Elimination : The enolate then attacks the π-allyl moiety, forming the α-allylated product and regenerating the Pd(0) catalyst. nih.gov
A key advantage of this method is that the enolate is generated under neutral conditions, which prevents common side reactions associated with strongly basic conditions. nih.govnih.govresearchgate.net The π-allylpalladium cation serves as the counterion for the enolate, likely forming a tight-ion-pair, which can influence the reaction's stereochemical outcome. nih.govnih.gov This approach has been used to generate ketones with α-tertiary or α-quaternary stereocenters with high selectivity. nih.govnih.govresearchgate.net
Catalytic Asymmetric Reactions via Chiral Palladium Enolates
The generation of chiral palladium enolates is a powerful strategy for catalytic asymmetric synthesis. acs.orgorganic-chemistry.org By employing a chiral ligand in conjunction with a palladium catalyst, an achiral or racemic starting material can be converted into an enantioenriched product. nih.govacs.org
These chiral palladium enolates can be generated from various precursors, including 1,3-dicarbonyl compounds, β-ketoesters, or allyl enol carbonates. nih.govacs.org Once formed, the chiral enolate intermediate can be intercepted by a range of electrophiles. nih.govresearchgate.net For example, palladium aqua complexes can function as both a Lewis acid and a Brønsted base, reacting with 1,3-dicarbonyl compounds to generate chiral palladium enolates that can then undergo highly enantioselective Michael reactions with enones. acs.org
In another approach, the decarboxylation of allyl β-ketoesters in the presence of a chiral palladium catalyst produces a chiral O-bound palladium enolate. acs.org This intermediate can then participate in various transformations, such as enantioselective conjugate additions or intramolecular aldol reactions. acs.org A strategy known as "divergent catalysis" has been developed where the reaction pathway of this intermediate is intentionally altered to favor a desired transformation, such as a [4+2] cycloaddition, over the more common allylic alkylation. acs.org
| Reaction Type | Enolate Precursor | Electrophile | Typical Chiral Ligand Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Michael Addition | 1,3-Diketone | Enone | Aqua Complex Ligand | 69-92% | 89-99% | acs.org |
| Decarboxylative Allylic Alkylation | Allyl Enol Carbonate | (Internal) | Phosphinooxazoline (PHOX) | Good | up to 85% | nih.gov |
| Decarboxylative Protonation | β-Ketoester | H⁺ | Not Specified | - | - | nih.gov |
| Decarboxylative [4+2] Cycloaddition | β-Ketoester | (Internal Dienophile) | Not Specified | - | - | acs.org |
Mechanistic Pathways of Enolate-Mediated Reactions
The reactivity of this compound, a functionalized enolate, is governed by intricate mechanistic pathways. Understanding these pathways is crucial for predicting and controlling the outcomes of its reactions. This section delves into the transition state analyses of key reactions and the pivotal role of counterions and solvents in dictating reaction outcomes.
Transition State Analysis of Key Reactions
While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the well-established principles of enolate reactivity, particularly in aldol-type reactions, provide a robust framework for understanding its mechanistic behavior. The Zimmerman-Traxler model, a cornerstone in stereochemistry, offers a predictive tool for the diastereoselectivity of aldol additions involving metal enolates. fiveable.melibretexts.org This model postulates a chair-like six-membered transition state where the metal cation, typically lithium or boron, coordinates with both the enolate oxygen and the aldehyde oxygen. libretexts.org
For this compound, a similar chair-like transition state can be envisioned in its reactions with aldehydes. The geometry of the enolate, whether (E) or (Z), plays a critical role in determining the stereochemical outcome of the product. fiveable.me The relative orientation of the substituents on the enolate and the aldehyde in the transition state dictates whether the syn or anti aldol adduct is formed. libretexts.org
Computational studies on similar enolate systems have provided deeper insights into these transition states. For instance, density functional theory (DFT) calculations have been employed to model the transition states of enolate reactions, elucidating the influence of hydrogen bonding and catalyst design on enolate formation and reactivity. nih.govacs.org These computational models can help predict the energetics of different reaction pathways and the geometries of transition states, offering a powerful complement to experimental studies. nih.gov
Role of Counterions and Solvent in Reaction Outcomes
The nature of the counterion and the solvent system are paramount in modulating the reactivity and selectivity of enolate-mediated reactions. wikipedia.org The sodium counterion in this compound significantly influences the aggregation state and the nucleophilicity of the enolate.
Counterion Effects:
Alkali metal counterions, such as Li+, Na+, and K+, are known to form aggregates of varying sizes in solution. rsc.org These aggregates can exhibit different reactivity profiles compared to the monomeric enolate. The degree of aggregation is influenced by the metal's identity, with lithium enolates often forming hexamers or tetramers, while sodium and potassium enolates can also form complex aggregates. rsc.org The nature of the metal-oxygen bond, whether more ionic or covalent, also plays a role. wikipedia.org A more ionic bond, as expected with sodium compared to lithium, can lead to a more reactive, "naked" enolate, potentially altering the reaction's kinetic and thermodynamic landscape. wikipedia.org The stereoselectivity of enolate protonation has been shown to be dramatically controlled by the alkali metal counterion, highlighting its potential as a stereocontrol element. nih.gov
Solvent Effects:
The solvent plays a critical role by solvating the metal counterion and influencing the enolate's aggregation state and reactivity. acs.org Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO), are commonly employed for enolate reactions. acs.orglibretexts.org These solvents can coordinate with the sodium cation, breaking down larger aggregates into smaller, more reactive species. acs.org The ability of the solvent to solvate the cation can significantly impact the ion pair's tightness; strongly coordinating solvents can lead to looser ion pairs and increased enolate reactivity. bham.ac.uk The choice of solvent can also influence the equilibrium between kinetic and thermodynamic enolates, thereby affecting the regioselectivity of reactions with unsymmetrical ketones. rsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for Enolate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of enolates in solution. thermofisher.com For sodium enolates, ¹H NMR is particularly valuable as it allows for the monitoring of resonances from the organic part of the molecule. acs.org
Enolates can exist as different isomers, including E/Z stereoisomers and keto-enol tautomers. NMR spectroscopy is exceptionally well-suited to identify and quantify these forms because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each species. encyclopedia.pub
The proton (¹H) NMR spectrum provides key information. For an enolate like Sodium 3-methoxy-3-oxoprop-1-en-1-olate, the chemical shift of the vinyl protons is highly indicative of the enolate's geometry. The coupling constants between vicinal protons across the double bond can definitively distinguish between E and Z isomers. Furthermore, the presence of the keto tautomer can be identified by its characteristic signals, which differ significantly from the enol or enolate form. youtube.com The relative integration of these distinct signals allows for the calculation of equilibrium constants between tautomers. thermofisher.com
For example, in the case of β-dicarbonyl compounds, the keto form shows specific resonances that are absent in the enol form, which in turn displays a unique vinyl proton signal. encyclopedia.pub This principle is directly applicable to the analysis of this compound to determine its isomeric and tautomeric purity.
| Proton Type | Typical ¹H Chemical Shift (ppm) | Information Provided |
| Vinyl H (C=CH) of Enolate | 4.5 - 6.0 | Presence and geometry (E/Z) of the enolate |
| α-H (CH₂) of Keto Tautomer | 3.5 - 4.0 | Presence and quantity of the keto form |
| Methoxy (B1213986) H (OCH₃) | 3.6 - 3.8 | Confirms the methoxy group's presence |
This table presents typical chemical shift ranges for protons in enolate and corresponding keto systems, which are instrumental in elucidating isomerism and tautomerism.
NMR spectroscopy is an ideal tool for monitoring the progress of reactions involving enolates. thermofisher.com Since enolates are often generated in situ as reactive intermediates, NMR allows for their direct observation and characterization within the reaction mixture. wikipedia.org By acquiring spectra at different time intervals, the consumption of starting materials, the formation of the enolate intermediate, and the appearance of the final product can be tracked quantitatively.
This real-time analysis provides valuable kinetic data and mechanistic insights. For instance, in an alkylation reaction, the disappearance of the enolate's vinyl proton signal and the emergence of signals corresponding to the new alkylated product can be followed. This helps in optimizing reaction conditions such as temperature, reaction time, and stoichiometry. The ability to observe intermediates, even transient ones, can help uncover complex reaction pathways. thermofisher.com
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
For this compound, IR spectroscopy can readily distinguish the enolate structure from its keto tautomer. The enolate will exhibit a strong absorption band corresponding to the C=C double bond stretch, typically in the 1550-1650 cm⁻¹ region, and a characteristic C-O stretching vibration for the enolate oxygen. The highly conjugated system influences these frequencies. In contrast, the keto form would show a distinct C=O stretching frequency around 1700-1750 cm⁻¹.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. mdpi.com The C=C stretch in the enolate is often strong in the Raman spectrum. By analyzing the frequencies and intensities of these vibrational bands, researchers can deduce the preferred conformation of the enolate in different environments (e.g., solid state vs. solution). nih.gov
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Structural Significance |
| C=C Stretch (Enolate) | 1550 - 1650 | 1550 - 1650 | Confirms the presence of the enolate double bond. |
| C=O Stretch (Ester) | 1735 - 1750 | Variable | Indicates the ester carbonyl group. |
| C-O Stretch (Enolate) | 1250 - 1350 | Variable | Corresponds to the delocalized enolate C-O bond. |
| C=O Stretch (Keto Tautomer) | 1700 - 1725 | Variable | Indicates the presence of the unconjugated ketone group in the tautomer. |
This table summarizes key vibrational frequencies used to analyze the structure of enolate systems.
Mass Spectrometry and High-Resolution Techniques for Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of compounds. For an enolate salt like this compound, techniques such as electrospray ionization (ESI) can be used to generate ions in the gas phase for analysis.
High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. nih.gov This is critical for confirming the identity of a newly synthesized enolate or its reaction products, distinguishing it from other species with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the enolate ion. By inducing fragmentation and analyzing the resulting daughter ions, detailed structural information can be obtained, which helps to confirm the connectivity of the atoms within the molecule. amanote.com
| Technique | Information Obtained | Application to this compound |
| ESI-MS | Molecular weight information | Observation of the [M-Na]⁻ anion at m/z 101.02 or adduct ions. |
| HRMS | Exact mass and elemental formula | Confirmation of the elemental formula C₄H₅O₃⁻. |
| MS/MS | Structural fragments | Elucidation of molecular structure through characteristic fragmentation pathways (e.g., loss of CH₃O·, CO). |
This table outlines the application of various mass spectrometry techniques for the characterization of the target enolate.
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Surface Adsorption Studies
When enolates are studied as adsorbates on surfaces, for applications in catalysis or materials science, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are indispensable.
XPS provides information about the elemental composition and chemical states of atoms on the very near surface (top 5-10 nm) of a material. wikipedia.org For an adsorbed layer of this compound, XPS can confirm the presence of sodium, carbon, and oxygen. More importantly, high-resolution scans of the C 1s and O 1s regions can distinguish between the different chemical environments of these atoms. For example, the carbon in the C=C bond, the C=O group, and the O-CH₃ group will all have slightly different binding energies, providing direct evidence of the enolate's chemical integrity upon adsorption. libretexts.org
NEXAFS spectroscopy, which utilizes tunable synchrotron radiation, offers insights into the orientation of adsorbed molecules. stanford.edu By measuring the absorption of polarized X-rays as a function of energy near an element's absorption edge, the orientation of specific molecular orbitals relative to the substrate surface can be determined. For an adsorbed enolate, this could reveal whether the molecule lies flat on the surface or is oriented at a specific angle, which is critical information for understanding surface reactivity. cornell.eduresearchgate.net
| Technique | Probed Element | Information Gleaned for Adsorbed Enolate |
| XPS | C 1s | Distinguishes between C=C, C=O, and C-O environments. |
| XPS | O 1s | Differentiates between the enolate oxygen and the ester carbonyl oxygen. |
| XPS | Na 1s | Confirms the presence and chemical state of the sodium counter-ion. |
| NEXAFS | C K-edge, O K-edge | Determines the orientation of the C=C and C=O bonds relative to the surface. |
This table details the specific information that XPS and NEXAFS can provide for surface-adsorbed enolate systems.
Computational and Theoretical Chemistry of Sodium 3 Methoxy 3 Oxoprop 1 En 1 Olate
Quantum Chemical Calculations on Enolate Stability and Reactivity
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and predict the chemical behavior of molecules like Sodium 3-methoxy-3-oxoprop-1-en-1-olate. These methods provide a molecular-level understanding of stability and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its ground-state geometry, bond lengths, and bond angles.
A key aspect of the electronic structure of this enolate is the delocalization of the negative charge across the oxygen-carbon-carbon-oxygen backbone. DFT calculations can quantify the distribution of electron density, often through population analysis schemes like Natural Bond Orbital (NBO) analysis. This would reveal the extent of negative charge on the oxygen and α-carbon atoms, providing insight into its nucleophilic character. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further characterize its reactivity, with the HOMO energy correlating to its ability to donate electrons.
Energetic studies would involve calculating the molecule's total electronic energy, which is a measure of its stability. By comparing the energies of different possible conformations, the most stable structure can be identified.
Prediction of Tautomeric Equilibria and Conformational Preferences
While the sodium salt form locks the molecule as an enolate, computational studies on the parent compound, methyl acetoacetate (B1235776), are crucial for understanding the underlying stability of the enol form. Theoretical calculations have shown that the enol tautomer of β-ketoesters is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond. nih.gov This stabilization is a key factor in the acidity of the α-proton and the subsequent formation of the enolate.
For the this compound itself, computational methods can predict the most stable conformation. This would involve analyzing the rotational barriers around single bonds, such as the C-O bond of the methoxy (B1213986) group. The relative energies of different conformers (e.g., s-cis vs. s-trans arrangements) would be calculated to determine the global minimum on the potential energy surface. The polarity of the solvent, modeled using implicit or explicit solvent models, can also influence these conformational preferences.
Molecular Dynamics Simulations of Enolate Aggregates
In solution, alkali metal enolates are known to exist not as simple monomeric species, but as complex aggregates (dimers, tetramers, etc.). The state of aggregation significantly impacts the enolate's solubility, stability, and nucleophilicity, with monomers generally being the most reactive species.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be performed to investigate its aggregation behavior in various organic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether. These simulations would provide a dynamic picture of how individual enolate units and sodium ions interact to form larger clusters. By analyzing the trajectories of the atoms, one can determine the predominant aggregation numbers, the geometry of the aggregates, and the role of solvent molecules in coordinating to the sodium cations and stabilizing the aggregate structures. Such simulations are vital for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment.
Mechanistic Predictions and Transition State Modeling
Understanding the mechanism of reactions involving enolates is fundamental to controlling their outcomes in organic synthesis. Computational chemistry provides powerful tools for mapping out reaction pathways and identifying transition states.
For a typical reaction of this compound, such as an alkylation reaction, theoretical methods can be used to model the transition state. This involves locating the saddle point on the potential energy surface that connects the reactants (enolate and alkyl halide) to the products. The structure and energy of the transition state provide crucial information about the reaction mechanism. For instance, modeling can help predict the regioselectivity of the reaction, i.e., whether alkylation occurs at the carbon (C-alkylation) or the oxygen (O-alkylation) atom of the enolate. The calculated activation energy (the energy difference between the reactants and the transition state) can be related to the reaction rate. These models would typically include the sodium cation and several solvent molecules to accurately reflect the experimental conditions.
Ligand Field Theory and its Application to Metal Enolate Complexes
Ligand Field Theory (LFT) is a theoretical framework that builds upon molecular orbital theory to describe the bonding and electronic structure of coordination complexes, particularly those involving transition metals. purdue.edu It provides a detailed picture of the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands.
In the context of this compound, the metal center is a sodium ion (Na⁺). As a main-group element, Na⁺ has a closed-shell electronic configuration ([Ne]) and lacks valence d-orbitals. Therefore, the traditional application of Ligand Field Theory, which focuses on the splitting of d-orbital energies, is not relevant to this compound.
The bonding between the sodium cation and the enolate anion is primarily electrostatic in nature, forming an ion pair. The interaction can be effectively described by molecular orbital theory, considering the overlap between the orbitals of the enolate (the ligand) and the vacant orbitals of the sodium ion. The enolate acts as a bidentate ligand, coordinating to the sodium ion through its two oxygen atoms. Computational methods like DFT can provide a detailed description of the molecular orbitals and the nature of the Na-O bonds, quantifying the degree of ionic and covalent character in these interactions.
Applications of Sodium 3 Methoxy 3 Oxoprop 1 En 1 Olate in Advanced Organic Synthesis and Material Science
Building Blocks for Complex Organic Molecules
The reactivity of Sodium 3-methoxy-3-oxoprop-1-en-1-olate makes it a valuable precursor for the synthesis of diverse and complex molecular architectures, most notably in the creation of heterocyclic systems and the construction of sterically hindered quaternary carbon centers.
The 1,3-dicarbonyl motif inherent in this compound is an ideal template for cyclocondensation reactions to form a variety of heterocycles.
Pyrazolones: Pyrazolone (B3327878) derivatives are a significant class of heterocyclic compounds with applications in pharmaceuticals and dyes. The synthesis of pyrazolones often involves the condensation of a β-ketoester, such as methyl acetoacetate (B1235776), with hydrazine (B178648) or its derivatives. The sodium enolate, being the activated form of the β-ketoester, is expected to react readily in this transformation. The general reaction proceeds through an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular condensation and dehydration to yield the pyrazolone ring.
While specific studies detailing the use of pre-formed this compound are not prevalent, the in-situ generation of this enolate is a key step in the classical Knorr pyrazole (B372694) synthesis and related methodologies. The reaction is typically carried out by treating the β-ketoester with a base in the presence of a hydrazine, leading to the formation of the pyrazolone product.
Pyridines: The synthesis of substituted pyridines can be achieved through various multi-component reactions where a 1,3-dicarbonyl compound serves as a key building block. For instance, in Hantzsch-type pyridine (B92270) synthesis, a β-ketoester, an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. The reactivity of this compound would make it a suitable substrate for such reactions, providing the C2-C3-C4 fragment of the pyridine ring.
The following table summarizes representative examples of heterocyclic synthesis starting from β-ketoesters, a class of compounds to which the precursor of this compound belongs.
| Heterocycle | Reactants | General Conditions | Product Type |
| Pyrazolone | β-ketoester, Hydrazine | Acid or base catalysis, heating | 5-Pyrazolone derivatives |
| Pyridine (Hantzsch) | β-ketoester, Aldehyde, Ammonia | Heating, often with an oxidizing agent | 1,4-Dihydropyridines or Pyridines |
| Pyrimidine (Biginelli) | β-ketoester, Aldehyde, Urea/Thiourea | Acid catalysis, heating | Dihydropyrimidinones |
The creation of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. Enolates of β-dicarbonyl compounds are excellent nucleophiles for the alkylation reactions necessary to construct such centers.
This compound can be sequentially alkylated at the α-carbon. The first alkylation proceeds readily with an alkyl halide. The resulting α-substituted β-ketoester can then be deprotonated again with a strong base to form a new enolate. This second enolate can then be reacted with another alkyl halide. If the two alkyl groups are different, this sequence can lead to the formation of a chiral quaternary center.
The general scheme for this process is as follows:
First Alkylation: Reaction of this compound with a primary or secondary alkyl halide (R¹-X) to form an α-alkylated β-ketoester.
Second Deprotonation: Treatment of the α-alkylated β-ketoester with a strong base (e.g., sodium hydride or LDA) to generate the corresponding enolate.
Second Alkylation: Reaction of the second enolate with another alkyl halide (R²-X) to yield the α,α-dialkylated β-ketoester, which contains a quaternary carbon center.
Subsequent hydrolysis and decarboxylation of the resulting dialkylated β-ketoester can provide a ketone with a quaternary α-carbon. The choice of base and reaction conditions is crucial to control the selectivity and yield of the dialkylation product over potential side reactions. pharmaxchange.info
| Step | Reagents | Intermediate/Product | Key Transformation |
| 1 | This compound, R¹-X | α-Alkyl-β-ketoester | First C-C bond formation |
| 2 | α-Alkyl-β-ketoester, Strong Base | Enolate of α-alkyl-β-ketoester | Generation of a sterically hindered nucleophile |
| 3 | Enolate, R²-X | α,α-Dialkyl-β-ketoester | Construction of the quaternary carbon center |
Role in Catalytic Cycles Beyond Biological Contexts
While enolates are central to many biological processes, their synthetic analogs, such as this compound, also play important roles in non-biological catalytic systems, including organocatalysis and the formation of functional materials like metal-organic frameworks.
Organocatalysis: In the field of organocatalysis, 1,3-dicarbonyl compounds are frequently used as nucleophiles in conjugate addition reactions to α,β-unsaturated systems. The enolate, generated in situ from the β-ketoester in the presence of a chiral organocatalyst (such as a primary or secondary amine), can add to a Michael acceptor enantioselectively. While this compound is the pre-formed enolate, its direct use in asymmetric organocatalytic reactions is less common than the in-situ generation from methyl acetoacetate. This is because the catalyst's role is often to control the stereochemistry during the formation of the enolate and its subsequent reaction.
Metal-Organic Frameworks (MOFs): Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylates are the most common linkers in MOFs, β-diketonates can also serve as effective bridging ligands. The enolate form of a β-ketoester, such as this compound, can potentially be used in the synthesis of MOFs. The two oxygen atoms of the enolate can chelate to a metal center, and if the ester group is modified to contain another coordinating site, it could act as a linker to form a porous framework. The use of β-diketonate ligands can impart different properties to the resulting MOFs compared to those constructed from carboxylates, such as altered pore environments and catalytic activities.
The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. This compound, being a stable solid, is well-suited for use in solvent-free or solid-state reactions.
One of the classic reactions where β-dicarbonyl compounds are employed is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This reaction is often catalyzed by a base. A solvent-free Knoevenagel condensation can be envisioned where this compound is mixed directly with an aldehyde and a solid catalyst, or in some cases, the basicity of the enolate itself may be sufficient to promote the reaction. The reaction mixture can be heated or ground together (mechanochemistry) to facilitate the reaction. The advantages of such a solvent-free approach include reduced waste, easier product isolation, and potentially faster reaction times.
The following table outlines the potential benefits of using this compound in solvent-free reactions compared to traditional solution-phase chemistry.
| Feature | Traditional Solution-Phase | Solvent-Free with this compound |
| Solvent | Required (e.g., ethanol, toluene, THF) | Eliminated or significantly reduced |
| Work-up | Often involves liquid-liquid extraction | Simpler, may involve direct filtration or recrystallization |
| Energy | Heating of large solvent volumes | Potentially lower energy consumption (e.g., mechanochemistry) |
| Waste | Generation of solvent waste | Minimal waste generation |
Precursors for Specialty Chemicals and Advanced Intermediates
Beyond its direct use in the construction of complex molecules, this compound serves as a key starting material for a range of specialty chemicals and advanced intermediates. The combination of functionalities within the molecule allows for a variety of transformations leading to valuable products.
For example, after alkylation at the α-position, the resulting substituted methyl acetoacetate can be hydrolyzed and decarboxylated to produce a variety of ketones. This is a powerful method for the synthesis of methyl ketones with diverse substitution patterns. Furthermore, the ester functionality can be modified through transesterification to introduce different alcohol moieties, or it can be reduced to an alcohol or converted to an amide.
The enolate can also participate in acylation reactions, where an acyl group is introduced at the α-carbon. This leads to the formation of 1,3,5-tricarbonyl compounds, which are themselves valuable precursors for more complex structures. These transformations highlight the role of this compound as a versatile platform molecule in the fine chemicals industry.
Future Research Directions and Outstanding Challenges in Enolate Chemistry
Development of Novel Stereoselective Methodologies
A primary challenge in modern organic synthesis is the precise control of stereochemistry, and enolate reactions are at the forefront of this endeavor. The development of novel stereoselective methodologies is a critical research direction aimed at producing single, desired stereoisomers, which is particularly important in the synthesis of pharmaceuticals and other complex molecules. numberanalytics.com
Future work will continue to build upon established strategies while seeking new paradigms for stereocontrol. Key areas of focus include:
Catalyst-Controlled Reactions: The design of new chiral catalysts, including both metal-based Lewis acids and organocatalysts, remains a vibrant area of research. wiley-vch.denih.gov The goal is to develop systems that can induce high levels of enantioselectivity and diastereoselectivity with low catalyst loadings across a broad range of substrates. nih.gov For instance, the asymmetric Mukaiyama-aldol reaction, which utilizes chiral Lewis acids, is a powerful method for preparing enantioenriched products. nih.gov
Substrate and Reagent Control: The geometry of the enolate itself—(E) versus (Z)—can profoundly influence the stereochemical outcome of subsequent reactions, such as the aldol (B89426) addition. bham.ac.uk Research is focused on developing reliable methods to selectively generate one enolate isomer over the other by carefully choosing the deprotonating base, solvent, and additives. quimicaorganica.org
Acetate Enolate Challenge: Reactions involving "acetate-type" enolates, which lack a substituent at the α-carbon (structurally related to Sodium 3-methoxy-3-oxoprop-1-en-1-olate), present a unique challenge. In these cases, the reaction creates only a single new stereocenter, which has proven more difficult to control than the simultaneous creation of two stereocenters in "propionate-type" aldol reactions. wiley-vch.de Developing highly effective and general methodologies for this class of reactions is a significant unmet need.
Investigations into Green and Sustainable Enolate Chemistry
The principles of green and sustainable chemistry are increasingly influencing the direction of synthetic methodology development. For enolate chemistry, this translates into a concerted effort to reduce environmental impact by minimizing waste, conserving energy, and avoiding hazardous materials.
Key research directions in this area include:
Catalysis over Stoichiometric Reagents: A major thrust is the replacement of stoichiometric bases (like lithium diisopropylamide) and reagents with catalytic systems. sigmaaldrich.com This inherently reduces waste and improves atom economy. The use of catalysts based on earth-abundant and non-toxic metals, such as iron or copper, is a particularly promising avenue. acs.orgnovartis.com The use of sodium in enolates like this compound aligns with the principle of using abundant elements.
Green Solvents: Traditional enolate chemistry often relies on volatile and anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. A significant challenge is to adapt these reactions to more environmentally benign solvents. Water is the ideal green solvent, and the development of micellar catalysis, where surfactants create nanoreactors in water, has shown great promise for enabling organic transformations in aqueous media. novartis.com Other alternatives under investigation include bio-based solvents and supercritical CO2. sigmaaldrich.com
Table 1: Comparison of Traditional vs. Green Approaches in Enolate Chemistry
| Feature | Traditional Approach | Green/Sustainable Approach |
|---|---|---|
| Reagents | Stoichiometric strong bases (e.g., LDA) | Catalytic systems (organocatalysts, earth-abundant metals) |
| Solvents | Anhydrous, volatile organics (THF, Et2O) | Water (micellar catalysis), bio-solvents, supercritical CO2 |
| Atom Economy | Often lower due to stoichiometric waste | Higher due to catalytic turnover |
| Energy Input | Can require very low temperatures (-78 °C) | Aims for ambient temperature and pressure |
Advanced Understanding of Enolate Aggregation and its Impact on Reactivity
Metal enolates rarely exist as simple monomeric species in solution. Instead, they form aggregates (dimers, tetramers, etc.), and the state of this aggregation has a profound effect on their reactivity and selectivity. oregonstate.edu A deeper, more quantitative understanding of these solution structures is a fundamental challenge.
Influence on Reactivity: It is generally observed that smaller aggregates are more reactive than larger ones; for lithium enolates, the reactivity often follows the sequence: monomer ≫ dimer > tetramer. nih.govacs.org The less reactive nature of highly aggregated species can hinder reaction rates and efficiency.
Factors Controlling Aggregation: The aggregation state is highly sensitive to a variety of factors, including the metal counterion (Li+, Na+, K+), the solvent's coordinating ability (e.g., THF vs. dimethoxyethane), the presence of additives, and the temperature. oregonstate.eduresearchgate.net For example, warming a solution of lithium enolate dimers can cause them to convert into less reactive tetramers. acs.org
The Selectivity Puzzle: While aggregation clearly impacts reactivity, its role in controlling stereoselectivity is complex and not fully understood. Efforts to control the outcome of a reaction by manipulating the enolate's aggregation state have met with mixed success, suggesting that in some cases, a minor, highly reactive monomeric species may be responsible for the observed product formation. acs.org Future research will involve advanced spectroscopic techniques (like NMR) and kinetic studies to unravel these complex relationships and develop predictive models for enolate behavior in solution.
Exploration of New Catalytic Systems for Enolate Transformations
The future of enolate chemistry is intrinsically linked to the discovery of new and more powerful catalytic systems that can generate enolates transiently and control their subsequent reactions with high precision. nih.gov This approach avoids the need to pre-form and isolate the often-unstable enolate species.
Promising areas of exploration include:
Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze enolate-type reactions (via enamine intermediates) with high enantioselectivity. nih.gov Research is focused on designing new organocatalysts with improved reactivity and broader substrate scope.
Transition Metal Catalysis: Transition metals offer diverse mechanisms for catalytic enolate chemistry. This includes the catalytic generation of chiral metal enolates and the use of dual-catalytic systems, such as combining photoredox catalysis with chiral chromium catalysis to achieve novel transformations. msu.eduacs.org
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile catalysts capable of generating unique enolate equivalents, such as homoenolates, leading to novel carbon-carbon bond constructions that are inaccessible through traditional methods. rsc.org
Masked Enolate Equivalents: An innovative strategy involves using stable precursors that can be converted into reactive enolates under catalytic conditions. For instance, alkynyl ketones have been successfully employed as masked enolate equivalents in highly stereoselective Mannich-type reactions catalyzed by zinc complexes. nih.govresearchgate.net
Table 2: Examples of Modern Catalytic Systems in Enolate Chemistry
| Catalytic System | Enolate Generation Mechanism | Key Application(s) |
|---|---|---|
| Chiral Proline Derivatives | Forms a transient nucleophilic enamine intermediate | Asymmetric Aldol and Mannich reactions |
| Chiral Zn-ProPhenol Complexes | Deprotonation of "masked" enolates (e.g., ynones) | Regio- and stereoselective Mannich reactions |
| N-Heterocyclic Carbenes (NHCs) | Reaction with α,β-unsaturated aldehydes | Generation of homoenolate intermediates |
| Dual Photoredox/Chromium Catalysis | Radical-polar crossover mechanism | Three-component coupling reactions |
Integration of Computational and Experimental Approaches for Reaction Design
The synergy between computational chemistry and experimental synthesis is revolutionizing how new reactions are developed and optimized. By integrating these two approaches, researchers can accelerate discovery and gain deeper mechanistic insights that are difficult to obtain through experiments alone. mdpi.com
Mechanistic Elucidation: Computational tools, particularly Density Functional Theory (DFT), allow for the detailed study of reaction mechanisms. nih.gov Researchers can model the structures of enolate aggregates, calculate the energies of transition states, and visualize the interactions that govern stereoselectivity. This insight is invaluable for understanding why a particular catalyst or set of conditions is effective. acs.org
Predictive Modeling: As computational power and algorithms improve, the predictive capability of these models increases. Machine learning and other data-driven approaches are being used to guide experimental efforts by predicting promising catalyst structures or optimal reaction conditions, thereby minimizing the amount of empirical screening required. mdpi.com
Iterative Design Cycle: The most powerful application of this integration is an iterative feedback loop. Computational predictions guide the design of experiments. The results from these experiments are then used to validate and refine the computational models, leading to a cycle of continuous improvement that accelerates the development of novel and efficient synthetic methodologies. mdpi.com This integrated approach is essential for tackling the complex challenges in stereocontrol, catalyst design, and mechanistic understanding that define the future of enolate chemistry.
Q & A
Q. How should researchers resolve contradictions in spectroscopic vs. computational data for this compound?
- Methodological Answer : Reconcile discrepancies by: (i) Re-examining experimental conditions (e.g., solvent effects on NMR shifts). (ii) Verifying DFT functional suitability (e.g., switch to ωB97X-D for dispersion corrections). (iii) Cross-validating with alternative techniques (e.g., Raman spectroscopy for vibrational modes). Document solvent, temperature, and instrumental parameters to isolate variables .
Q. What strategies ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer : Employ HPLC with a C18 column and UV detection (λ = 220–250 nm for conjugated systems). Calibrate using internal standards (e.g., sodium benzoate) and validate via spike-and-recovery tests. For trace analysis, use LC-MS/MS in multiple reaction monitoring (MRM) mode. Account for matrix effects by standard addition .
Methodological Tables
| Safety Parameter | Guideline | Reference Code |
|---|---|---|
| Thermal stability | Store below 25°C, away from ignition sources | P210 |
| Handling precautions | Use fume hood, avoid skin contact | P201, P102 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
